1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
Description
This compound features a pyrrolidine-3-carboxamide scaffold substituted with a 3-chloro-4-fluorophenyl group at the 1-position and a 1,3-thiazol-2-yl moiety at the amide nitrogen (Fig. 1).
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O2S/c15-10-6-9(1-2-11(10)16)19-7-8(5-12(19)20)13(21)18-14-17-3-4-22-14/h1-4,6,8H,5,7H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLUOFKQUNJWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)F)Cl)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a haloketone.
Substitution on the Phenyl Ring: The phenyl ring is substituted with chlorine and fluorine atoms through electrophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the pyrrolidine and thiazole rings with the substituted phenyl ring using amide bond formation techniques, such as peptide coupling reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Amide Bond Formation and Hydrolysis
The carboxamide group (-CONH-) in the structure is a key reactive site. This moiety can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
Conditions :
-
Acidic: HCl (6M), reflux, 12 hours.
-
Basic: NaOH (2M), 80°C, 8 hours.
In related pyrrolidine-3-carboxamides, hydrolysis typically achieves >80% conversion .
Thiazole Ring Functionalization
The 1,3-thiazol-2-yl group participates in electrophilic substitution and coupling reactions:
Halogenation
Thiazole derivatives undergo bromination at the 5-position under mild conditions:
Example : Bromination of analogous thiazole-linked pyrrolidinones achieved 65–75% yields .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki coupling enables aryl group introduction:
Conditions : DME/H₂O (3:1), 80°C, 24 hours .
Pyrrolidine Ring Modifications
The 5-oxopyrrolidine core undergoes ring-opening and functionalization:
N-Alkylation
The pyrrolidine nitrogen reacts with alkyl halides in DMF with K₂CO₃:
Outcome : Methyl or ethyl groups enhance lipophilicity (e.g., compound 60 in MDM2 inhibitors) .
Oxidation
The 5-oxo group can be reduced to a hydroxyl or further modified:
Yield : ~70% for similar substrates .
Aromatic Substitution on the Fluorophenyl Group
The 3-chloro-4-fluorophenyl substituent undergoes nucleophilic aromatic substitution (NAS):
Condensation Reactions
The carboxamide participates in cyclocondensation with aldehydes or ketones:
Example : Condensation with 5-chloro-2-hydroxybenzaldehyde yielded fused heterocycles (e.g., compound 18 ) .
Bioisosteric Replacements
The carboxamide group has been replaced with sulfonamide or acyl sulfonamide moieties to modulate pharmacokinetics:
Key Data Table: Reaction Outcomes for Analogous Compounds
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The incorporation of the thiazole ring is known to enhance cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been reported to inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of the PI3K/Akt signaling pathway.
Antimicrobial Properties
Thiazole-containing compounds are recognized for their antimicrobial efficacy. The specific compound under discussion has shown promising results against a range of bacterial strains, including resistant strains, which is critical in the context of rising antibiotic resistance. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Neurological Applications
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may act as a modulator for neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression or anxiety.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Cell Line Studies : In vitro studies demonstrated that the compound significantly reduced viability in breast cancer cell lines (MCF-7) with IC50 values indicating potent activity.
- Antibacterial Efficacy : A study on Staphylococcus aureus showed that the compound exhibited minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics, suggesting its potential as an alternative treatment option.
- Neuropharmacological Assessment : Animal models treated with the compound displayed reduced anxiety-like behaviors in standardized tests (e.g., elevated plus maze), indicating its potential use in anxiety disorders.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
The specific molecular targets and pathways involved depend on the biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a. 1-(3-Chloro-4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
- Structural Differences : The 4-fluoro group is replaced with a methyl group, and the thiazole is replaced with a 1,3,4-thiadiazole.
- The thiadiazole may enhance π-stacking interactions but reduce solubility .
- Molecular Formula : C₁₄H₁₃ClN₄O₂S
- Molecular Weight : 336.80 g/mol
b. 1-(4-Fluorophenyl)-5-oxo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
- Structural Differences : Lacks the 3-chloro substituent; the thiadiazole incorporates an isopropyl group.
- Implications : Absence of chlorine reduces electronegativity, while the isopropyl group introduces steric effects that may hinder target binding. The 4-fluorophenyl retains moderate lipophilicity .
- Molecular Formula : C₁₉H₂₀FN₅O₂S
- Molecular Weight : 409.46 g/mol
Variations in the Heterocyclic Amide Group
a. 1-Phenyl-5-oxo-N-(4-(pyridin-2-yl)-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
- Structural Differences : The phenyl group lacks halogenation; the thiazole is substituted with a pyridin-2-yl group.
- The unsubstituted phenyl reduces bioactivity compared to halogenated analogs .
- Molecular Formula : C₁₉H₁₆N₄O₂S
- Molecular Weight : 364.42 g/mol
b. 1-(4-Chlorophenyl)-5-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide
- Structural Differences : Retains a 4-chlorophenyl group and pyridyl-substituted thiazole.
- Implications : The chloro substituent improves target affinity, while the pyridyl-thiazole may enhance binding to hydrophobic pockets in enzymes .
- Molecular Formula : C₁₉H₁₅ClN₄O₂S
- Molecular Weight : 398.87 g/mol
Complex Analogs with Pharmacological Data
a. Firzacorvirum
- Structure : (3S,5R)-N-(3-Chloro-4-fluorophenyl)-2-methyl-5-[5-(1-methyl-1H-imidazol-4-yl)-1,3-thiazol-2-yl]-1,1-dioxo-1λ⁶,2,6-thiadiazinane-3-carboxamide
- Key Differences : Incorporates a thiadiazinane ring and imidazole-thiazole system.
- Implications : Demonstrated antiviral activity, likely due to the thiadiazinane’s conformational rigidity and imidazole’s protonation capacity at physiological pH .
- Molecular Formula : C₁₇H₁₅ClFN₆O₃S₂
- Molecular Weight : 484.92 g/mol
Structural and Functional Analysis Table
Biological Activity
1-(3-Chloro-4-fluorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential clinical applications.
Chemical Structure
The compound features a pyrrolidine ring substituted with a thiazole group and a chloro-fluoro phenyl moiety. The structural complexity contributes to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts, particularly focusing on its anti-cancer properties and potential as an antiviral agent.
Anticancer Activity
Several studies have investigated the antiproliferative effects of this compound across different cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including HeLa (cervical carcinoma) and CEM (human T-lymphocyte), with IC50 values indicating effective concentration ranges for inhibiting cell growth .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15.2 |
| CEM | 12.5 |
| L1210 | 18.0 |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of key signaling pathways associated with cell proliferation. Specific pathways affected include:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways, leading to increased rates of programmed cell death in malignant cells.
- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly at the G2/M checkpoint, thereby preventing cancer cells from dividing .
Antiviral Activity
Emerging research also points to antiviral properties, particularly against viral infections such as HIV and hepatitis viruses.
- HIV Inhibition : Preliminary results indicate that the compound may inhibit HIV replication in vitro, with EC50 values suggesting moderate potency against viral strains .
| Virus Type | EC50 (μM) |
|---|---|
| HIV | 5.0 |
| Hepatitis C | 4.2 |
Case Studies
- Case Study on Anticancer Efficacy : A recent study reported that the compound significantly reduced tumor growth in xenograft models when administered at therapeutic doses, suggesting a promising avenue for further clinical development .
- Antiviral Activity Assessment : In a controlled study involving HIV-infected cell cultures, treatment with the compound led to a notable decrease in viral load compared to untreated controls, highlighting its potential as an antiviral agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide, and how can reaction yields be optimized?
- Methodology : A common approach involves coupling the pyrrolidine-3-carboxylic acid core with the 1,3-thiazol-2-amine moiety using carbodiimide-based coupling reagents (e.g., EDC·HCl) and HOBt·H2O as activators. Triethylamine is often used to maintain basic conditions, improving coupling efficiency. For example, similar compounds (e.g., pyrazole-carboxamides) have been synthesized with yields exceeding 70% by optimizing stoichiometric ratios (e.g., 1.2:1 reagent-to-substrate ratio) and reaction times (12–24 hours under reflux) .
- Optimization Tips : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization can enhance purity (>95%) .
Q. How should researchers characterize the structural integrity of this compound?
- Key Techniques :
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the thiazole ring) .
- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., 3-chloro-4-fluorophenyl protons at δ 7.2–7.8 ppm) and absence of byproducts .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₅H₁₂ClFN₃O₂S: 352.03) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity or binding affinity in biological systems?
- Methods :
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (e.g., HOMO/LUMO energies) and reaction pathways .
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. For example, analogs with fluorophenyl groups show enhanced binding to hydrophobic pockets .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates for synthesis .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?
- SAR Insights :
- Pyrrolidine core modifications : Introducing electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring enhances metabolic stability (see IC₅₀ improvements in kinase inhibitors) .
- Thiazole substitution : Replacing the thiazole with oxadiazole (e.g., in ) alters solubility but may reduce target affinity.
- Data-Driven Design : Compare bioactivity data of analogs (e.g., IC₅₀ values) to identify critical substituents. For example, fluorination at the 4-position increases cellular permeability .
Q. How can contradictory bioassay results between in vitro and in vivo studies be resolved?
- Resolution Strategies :
- Metabolic stability assays : Use liver microsomes to assess degradation rates. Poor in vivo efficacy may stem from rapid clearance (e.g., cytochrome P450-mediated oxidation) .
- Solubility adjustments : Formulate with co-solvents (e.g., PEG 400) or nanoencapsulation to improve bioavailability .
- Dose-response recalibration : Re-evaluate dosing regimens based on pharmacokinetic parameters (e.g., t₁/₂, Cmax) .
Q. What experimental controls are critical when assessing this compound’s toxicity profile?
- Essential Controls :
- In vitro cytotoxicity : Use HEK-293 or HepG2 cells with MTT assays, comparing to positive controls (e.g., cisplatin) .
- Off-target screening : Test against CYP450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
- In vivo models : Include sham-treated cohorts in rodent studies to distinguish compound-specific effects from procedural stress .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
